N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-methylphenyl)glycinamide
Description
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-methylphenyl)glycinamide is a complex organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12-6-4-5-7-15(12)19-17(21)11-20(2)25(22,23)13-8-9-16(24-3)14(18)10-13/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUHZIBXZGXTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-methylphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-chloro-4-methoxyphenyl sulfonyl chloride, which is then reacted with N-methyl-N-(2-methylphenyl)glycinamide under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-methylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-methylphenyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-methylphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide
- 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- N-(4-chloro-2-methylphenyl)-N~2~-[(S)-(4-methylphenyl)(2-thienyl)methyl]glycinamide
Comparison: N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-methylphenyl)glycinamide stands out due to its unique sulfonyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific research applications.
Biological Activity
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2-methylphenyl)glycinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its chemical properties, biological activities, and relevant studies that highlight its pharmacological potential.
- Molecular Formula : C17H19ClN2O4S
- Molecular Weight : 382.86 g/mol
- CAS Number : 847242-02-8
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties. The presence of the chloro and methoxy groups on the phenyl ring may enhance its reactivity and bioactivity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antitumor and antibacterial properties.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, a study evaluating various synthesized compounds demonstrated that certain derivatives showed promising results in inhibiting tumor cell proliferation across multiple cancer cell lines. The compounds were tested using both two-dimensional (2D) and three-dimensional (3D) cell culture models, revealing higher efficacy in 2D assays compared to 3D formats .
Table 1: Antitumor Activity in Cell Lines
| Compound | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound B | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
The observed differences in IC50 values suggest that the compound's mechanism may involve interactions with DNA or other cellular targets, potentially leading to apoptosis in cancer cells.
Antibacterial Activity
In addition to antitumor properties, this compound has shown antibacterial activity against various bacterial strains. A study highlighted that compounds with similar sulfonamide structures exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains .
Table 2: Antibacterial Activity Against Various Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| E. coli | Weak to Moderate |
The mechanism of action for this compound is thought to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- DNA Binding : The structural components may allow interactions with DNA, affecting replication and transcription processes.
- Cellular Pathway Interference : The compound may disrupt signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Antitumor Activity : In vitro assays demonstrated that the compound effectively reduced cell viability in several cancer cell lines, suggesting potential as an anticancer agent .
- Antibacterial Screening : Compounds similar to this glycinamide derivative were evaluated for their antibacterial properties, showing significant inhibition against certain pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
